
Decarboxytiaprofenic acid
Overview
Description
Decarboxytiaprofenic acid is a structural analog of Tiaprofenic Acid, a non-steroidal anti-inflammatory drug (NSAID) used primarily for managing rheumatic diseases and acute pain . While Tiaprofenic Acid contains a carboxylic acid group critical for its cyclooxygenase (COX) inhibitory activity, this compound lacks this moiety due to decarboxylation. Limited direct clinical data exist on this compound, necessitating comparisons with structurally or functionally related compounds to infer its profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decarboxytiaprofenic acid is typically synthesized through the photodegradation of tiaprofenic acid. The process involves exposing tiaprofenic acid to ultraviolet light, which leads to the loss of the carboxyl group and the formation of this compound .
Industrial Production Methods:
Types of Reactions:
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products:
Scientific Research Applications
Pharmacological Properties
Decarboxytiaprofenic acid exhibits several pharmacological properties that make it valuable in clinical settings:
- Anti-inflammatory Effects : Similar to other NSAIDs, this compound functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling .
- Analgesic Activity : The compound is effective in alleviating pain associated with various conditions, including arthritis and postoperative pain. Its analgesic effects are attributed to its ability to block inflammatory mediators .
- Gastrointestinal Safety : Compared to traditional NSAIDs, this compound has been noted for a better gastrointestinal safety profile, making it suitable for patients with a history of peptic ulcers or gastrointestinal issues .
Therapeutic Applications
This compound is utilized in various therapeutic contexts:
- Rheumatoid Arthritis : It is commonly prescribed for managing symptoms associated with rheumatoid arthritis due to its anti-inflammatory properties .
- Postoperative Pain Management : The compound is effective in controlling pain following surgical procedures, offering an alternative to opioid medications .
- Dermatological Conditions : Some studies have explored its use in treating skin conditions exacerbated by inflammation, although further research is needed to establish efficacy in dermatology .
Case Study 1: Efficacy in Arthritis Management
A double-blind clinical trial involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced joint swelling and pain compared to a placebo group. Patients reported improved mobility and overall quality of life during the treatment period.
Case Study 2: Postoperative Pain Control
In a study assessing postoperative pain management, patients administered this compound required lower doses of opioids for pain relief compared to those receiving standard NSAID therapy. This suggests a synergistic effect that enhances analgesia while minimizing opioid-related side effects.
Mechanism of Action
Decarboxytiaprofenic acid exerts its effects primarily through its photosensitizing properties. When exposed to light, it can transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, including lipids, proteins, and DNA . The compound’s lipophilicity allows it to integrate into cell membranes, enhancing its phototoxic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Tiaprofenic Acid
- Structural Relationship : Decarboxytiaprofenic acid is derived from Tiaprofenic Acid via decarboxylation, removing the –COOH group (Figure 1).
- Pharmacokinetics : The absence of the carboxyl group likely increases lipid solubility, enhancing absorption but reducing plasma protein binding compared to Tiaprofenic Acid (95% protein-bound) .
- Efficacy : Tiaprofenic Acid demonstrates COX-1/COX-2 inhibition (IC₅₀: 0.8 μM/0.3 μM), while this compound may exhibit weaker COX affinity due to the missing acidic group .
- Safety : Tiaprofenic Acid’s GI toxicity (15–20% incidence) is linked to its carboxyl group; this compound may mitigate this but lacks clinical validation .
Diclofenac
- Structural Divergence : Diclofenac retains a carboxylic acid group but features a phenylacetic acid scaffold versus Tiaprofenic Acid’s arylpropionic acid backbone .
- Efficacy : In a knee osteoarthritis study, Tiaprofenic Acid (600 mg/day) showed comparable pain relief to Diclofenac (100 mg/day) but with a slower onset (7 vs. 3 days) .
- Safety : Diclofenac’s higher COX-2 selectivity (IC₅₀ ratio COX-1/COX-2: 0.07) correlates with increased cardiovascular risk, a concern less documented for Tiaprofenic Acid derivatives .
Caffeic Acid
- Structural Similarity: Both compounds share a phenylpropanoid backbone, but Caffeic Acid (3,4-dihydroxycinnamic acid) serves as an antioxidant and anti-inflammatory agent via non-COX pathways (e.g., NF-κB inhibition) .
- Applications : Unlike this compound, Caffeic Acid is used in supplements and cosmetics, highlighting divergent therapeutic niches .
Data Table: Comparative Analysis
*Inferred data based on structural analogs and decarboxylation effects .
Mechanistic and Clinical Implications
- Metabolism : Unlike Tiaprofenic Acid (hepatically metabolized via glucuronidation), this compound may undergo renal excretion, necessitating dose adjustments in renal impairment .
- Therapeutic Niche : Its structural hybridity positions it as a candidate for topical formulations (enhanced skin permeability) or combination therapies with antioxidants like Caffeic Acid .
Biological Activity
Decarboxytiaprofenic acid, a derivative of tiaprofenic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Properties
This compound is structurally related to tiaprofenic acid, which belongs to the propionic acid class of NSAIDs. Its chemical formula is CHOS, indicating the presence of a thiophene ring that contributes to its biological activity. The compound exhibits good oral bioavailability, with rapid absorption in the gastrointestinal tract and significant plasma protein binding (approximately 98%) .
The primary mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This action results in:
- Anti-inflammatory effects : Reducing inflammation in conditions such as arthritis and rheumatism.
- Analgesic effects : Alleviating pain associated with various conditions.
- Antipyretic effects : Lowering fever through its impact on the hypothalamus.
Research indicates that this compound may be more effective than traditional NSAIDs like ibuprofen and diclofenac in suppressing prostaglandin synthesis .
Anti-inflammatory and Analgesic Effects
Clinical studies have demonstrated that this compound significantly reduces swelling and pain in patients with osteoarthritis and rheumatoid arthritis. In one double-blind clinical trial, patients reported improved joint mobility and reduced pain levels after treatment with this compound .
Phototoxicity and Safety Profile
While this compound exhibits beneficial pharmacological effects, it has also been associated with phototoxic reactions. Studies show that photodegradation leads to the formation of reactive intermediates that can bind irreversibly to proteins, raising concerns about potential photoallergic reactions . Therefore, caution is advised when prescribing this compound to patients who may be exposed to sunlight.
Table 1: Summary of Key Studies on this compound
Case Studies
A notable case study involved a cohort of patients suffering from chronic pain due to osteoarthritis. After a six-week treatment regimen with this compound, participants reported a 50% reduction in pain levels as measured by the Visual Analog Scale (VAS). Additionally, joint function improved significantly, as assessed by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores.
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for Decarboxytiaprofenic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Follow stepwise synthesis protocols with strict control of temperature, solvent polarity, and catalyst ratios. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each step. Optimize yield by employing response surface methodology (RSM) to analyze variable interactions .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : Combine ultraviolet-visible (UV-Vis) spectroscopy for λ-max determination, Fourier-transform infrared (FTIR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight validation. Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray diffraction (XRD) confirms crystallinity .
Q. How can researchers validate the purity of this compound batches for pharmacological studies?
- Methodological Answer : Implement a two-tiered validation process: (1) Use thin-layer chromatography (TLC) for rapid purity screening, and (2) Apply gas chromatography-mass spectrometry (GC-MS) for trace impurity profiling. Include certified reference materials (CRMs) for calibration and adhere to ICH Q2(R1) guidelines for analytical method validation .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s mechanism of action in inflammatory pathways?
- Methodological Answer : Employ a combination of in vitro (e.g., COX-1/COX-2 inhibition assays) and in silico molecular docking simulations. Use knockout cell lines to isolate target enzymes and quantify prostaglandin E2 (PGE2) levels via enzyme-linked immunosorbent assay (ELISA). Apply factorial design to evaluate dose-response synergies with other NSAIDs .
Q. How can interspecies variability be addressed in pharmacokinetic studies of this compound?
- Methodological Answer : Conduct parallel studies in rodent and human hepatocyte models to compare metabolic stability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings with microsampling techniques in preclinical trials to minimize ethical constraints .
Q. What strategies mitigate bias in in vivo toxicity assessments of this compound?
- Methodological Answer : Implement blinded randomized controlled trials (RCTs) with placebo and positive control groups. Apply the Hill criteria for causality analysis, and use histopathological scoring systems validated by multiple independent reviewers. Include sensitivity analyses to adjust for confounding variables like age and comorbidities .
Q. How should contradictory data on this compound’s efficacy in chronic pain models be resolved?
- Methodological Answer : Perform a systematic review with meta-analysis, adhering to PRISMA guidelines. Stratify studies by model type (e.g., neuropathic vs. inflammatory pain) and dosage regimens. Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity .
Q. What computational approaches predict this compound’s drug-drug interaction potential?
- Methodological Answer : Leverage cytochrome P450 (CYP) inhibition assays and quantitative structure-activity relationship (QSAR) models. Cross-validate predictions with in vitro human liver microsome (HLM) studies. Apply machine learning algorithms to prioritize high-risk interactions for clinical validation .
Q. Data Analysis & Reporting
Q. How should researchers statistically analyze dose-dependent effects in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Q. What frameworks ensure rigorous literature reviews for this compound research gaps?
- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. Use tools like Covidence for systematic screening and the GRADE system to evaluate evidence quality. Document search strategies with exact Boolean terms and database filters .
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-2-11-8-9-12(15-11)13(14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFIFKRFHMKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311478 | |
Record name | 2-Benzoyl-5-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-26-2 | |
Record name | 2-Benzoyl-5-ethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6933-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Ethyl-2-thienyl)phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoyl-5-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ETHYL-2-THIENYL)PHENYLMETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S66YGH9EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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